N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-(9H-XANTHEN-9-YLCARBONYL)THIOUREA is a complex organic compound that features both anthracene and xanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-(9H-XANTHEN-9-YLCARBONYL)THIOUREA typically involves the reaction of 9,10-anthraquinone with xanthene-9-carbonyl chloride in the presence of thiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-(9H-XANTHEN-9-YLCARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-(9H-XANTHEN-9-YLCARBONYL)THIOUREA has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-(9H-XANTHEN-9-YLCARBONYL)THIOUREA involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone derivatives: Compounds such as 1,4-dihydroxyanthraquinone share structural similarities with the anthracene moiety.
Xanthene derivatives: Compounds like fluorescein and rhodamine share the xanthene core structure.
Uniqueness
N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-(9H-XANTHEN-9-YLCARBONYL)THIOUREA is unique due to the combination of anthracene and xanthene moieties within a single molecule
Properties
Molecular Formula |
C29H18N2O4S |
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Molecular Weight |
490.5 g/mol |
IUPAC Name |
N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C29H18N2O4S/c32-26-17-7-1-2-8-18(17)27(33)22-15-16(13-14-19(22)26)30-29(36)31-28(34)25-20-9-3-5-11-23(20)35-24-12-6-4-10-21(24)25/h1-15,25H,(H2,30,31,34,36) |
InChI Key |
OLBOHPRQMBAQJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC(=S)NC4=CC5=C(C=C4)C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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